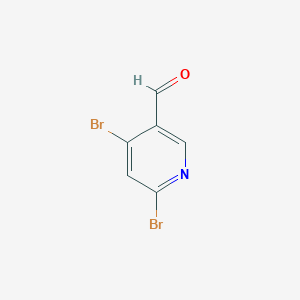

4,6-Dibromonicotinaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dibromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVSMYGKISJRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617055 | |

| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211585-10-2 | |

| Record name | 4,6-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Amine Catalysis Enamine and Iminium Ion Activation :chiral Amines Can React Reversibly with Aldehydes to Form Key Intermediates. This is One of the Most Developed Areas of Organocatalysis.rsc.org

Enamine Catalysis : A chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, allowing for the direct asymmetric α-functionalization of the aldehyde. rsc.org

Iminium Ion Catalysis : The same secondary amine catalyst can react with an α,β-unsaturated aldehyde to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde system, facilitating reactions with nucleophiles.

N Heterocyclic Carbene Nhc Catalysis:n Heterocyclic Carbenes Are Another Major Class of Organocatalysts That Offer a Unique Mode of Reactivity with Aldehydes.acs.org

Novel Synthetic Pathway Development and Optimization

The development of novel synthetic pathways originating from this compound would logically leverage the two bromine atoms as synthetic handles for diversification. The carbon-bromine bonds are ideal sites for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction stands out as a versatile and widely used method. diva-portal.org This reaction couples an organohalide (like this compound) with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. diva-portal.orgmdpi.com This would allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 4- and 6-positions of the pyridine (B92270) ring.

The optimization of such a synthetic pathway is critical to ensure high yields, purity, and cost-effectiveness. The Suzuki-Miyaura reaction for halo-pyridines is influenced by several key parameters that can be systematically varied to find the optimal conditions.

Optimization Parameters for Suzuki-Miyaura Coupling:

| Parameter | Variables and Considerations | Research Findings |

| Palladium Catalyst | The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and supporting ligands is crucial. Ligands stabilize the palladium center and modulate its reactivity. | For coupling bromopyridines, Pd(PPh₃)₄ and Pd(OAc)₂ are commonly employed. mdpi.comresearchgate.net The use of ligandless Pd(OAc)₂ has been shown to be efficient, though it may require a higher excess of the boronic acid. researchgate.net |

| Base | The base is required to activate the organoboron species in the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄). | The choice of base can significantly impact yield. In one study on a related dichloropyrimidine system, K₃PO₄ was found to be superior to other bases. mdpi.com |

| Solvent | The solvent must be compatible with all reactants and facilitate the reaction. Common choices include toluene (B28343), 1,4-dioxane, and aqueous mixtures. | The solvent system affects reaction rates and yields. A mixture of an organic solvent like toluene or dioxane with water is frequently used to dissolve both the organic and inorganic reagents. mdpi.comresearchgate.net |

| Boronic Acid | The electronic nature of the boronic acid can influence the reaction outcome. | Electron-rich aryl boronic acids have been shown to produce good yields, while reactions with electron-withdrawing boronic acids may be less successful or result in more side products. mdpi.com |

| Temperature | Reaction temperature affects the rate of reaction. | For aryl bromides, temperatures are often elevated (e.g., 70-100 °C) to facilitate catalytic turnover and achieve good conversion. mdpi.comacs.org |

By systematically optimizing these parameters, robust and efficient novel synthetic pathways can be developed from this compound, enabling the creation of a diverse library of new chemical entities for various applications.

Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromonicotinaldehyde

Electrophilic and Nucleophilic Reactivity at the Aldehyde Carbonyl Center

The aldehyde functional group in 4,6-dibromonicotinaldehyde is a key center for both electrophilic and nucleophilic reactions. The inherent polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates its reactivity. libretexts.orgwikipedia.org This section explores the diverse transformations involving the aldehyde moiety.

Carbonyl Additions and Condensation Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity leads to a variety of addition and condensation reactions.

Nucleophilic Addition:

Nucleophilic addition is a characteristic reaction of aldehydes. uomus.edu.iq A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub Subsequent protonation of the resulting alkoxide yields an alcohol. pressbooks.pub The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the oxygen atom. libretexts.orgpressbooks.pub

Common nucleophiles that participate in these reactions include:

Water: In the presence of an acid or base catalyst, water can add to the carbonyl group to form an unstable geminal diol, also known as a hydrate. libretexts.org

Alcohols: The addition of alcohols to aldehydes yields hemiacetals. libretexts.org These are often unstable but can be important intermediates. libretexts.org

Cyanide: The addition of a cyanide ion (from a source like HCN or KCN) to an aldehyde results in the formation of a cyanohydrin. libretexts.orgmasterorganicchemistry.com

Condensation Reactions:

Condensation reactions involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. ebsco.com A prominent example is the aldol (B89426) condensation. magritek.com In this reaction, an enolate ion, formed by the deprotonation of an α-carbon of a carbonyl compound, acts as a nucleophile and attacks the carbonyl carbon of another molecule. magritek.com The resulting β-hydroxy carbonyl compound can then dehydrate to form an α,β-unsaturated carbonyl compound. magritek.com

While this compound itself lacks α-hydrogens and cannot form an enolate, it can act as the electrophilic partner in a crossed aldol condensation (Claisen-Schmidt condensation) with another enolizable aldehyde or ketone. masterorganicchemistry.com

| Reaction Type | Reactant(s) | Product Type |

| Nucleophilic Addition | Water | Gem-diol (Hydrate) |

| Nucleophilic Addition | Alcohol | Hemiacetal |

| Nucleophilic Addition | Cyanide | Cyanohydrin |

| Condensation | Enolizable Aldehyde/Ketone | α,β-Unsaturated Aldehyde/Ketone |

Oxidative and Reductive Transformations of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation:

Aldehydes are easily oxidized to carboxylic acids. uomus.edu.iq Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO4)

Chromic acid (H2CrO4)

Tollens' reagent ([Ag(NH3)2]+)

Pyridinium chlorochromate (PCC) can oxidize primary alcohols to aldehydes but can further oxidize aldehydes to carboxylic acids under certain conditions. chemdad.com

The oxidation of this compound would yield 4,6-dibromonicotinic acid.

Reduction:

Aldehydes can be reduced to primary alcohols using various reducing agents. uomus.edu.iq These include:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH4): A powerful reducing agent.

Catalytic hydrogenation (H2/catalyst): Using catalysts like platinum, palladium, or nickel.

The reduction of this compound would produce (4,6-dibromopyridin-3-yl)methanol.

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO4, H2CrO4, Tollens' reagent | 4,6-Dibromonicotinic acid |

| Reduction | NaBH4, LiAlH4, H2/catalyst | (4,6-Dibromopyridin-3-yl)methanol |

Reactivity of Bromine Substituents on the Pyridine (B92270) Ring

The two bromine atoms on the pyridine ring of this compound are susceptible to various substitution and coupling reactions, providing a versatile handle for further molecular elaboration.

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally resistant to nucleophilic attack, the presence of electron-withdrawing groups and the inherent electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution (SNAr). The aldehyde group and the nitrogen atom in the pyridine ring of this compound are electron-withdrawing, making the ring more susceptible to nucleophilic attack.

In SNAr reactions, a nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. The positions ortho and para to the electron-withdrawing groups are generally the most activated towards nucleophilic attack.

For this compound, nucleophilic substitution could potentially occur at either the C4 or C6 position. The regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

This reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. For instance, this compound can be coupled with aryl or vinyl boronic acids to introduce new carbon substituents at the 4- and/or 6-positions. A known example involves the reaction of 2,6-dibromonicotinaldehyde with 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole in the presence of a palladium catalyst and potassium carbonate to form 2,6-bis(3-(9H-carbazol-9-yl)phenyl)nicotinaldehyde. researchgate.net

Heck Reaction:

The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of vinyl groups at the bromine-substituted positions of this compound.

Sonogashira Coupling:

This reaction couples an organic halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. This method enables the introduction of alkynyl moieties onto the pyridine ring of this compound.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C (sp2-sp2 or sp2-sp3) |

| Heck | Alkene | C-C (vinyl-aryl) |

| Sonogashira | Terminal Alkyne | C-C (alkynyl-aryl) |

Radical Reactions Involving Carbon-Bromine Bonds

The carbon-bromine bonds in this compound can also undergo radical reactions. Homolytic cleavage of the C-Br bond can be initiated by heat, light, or a radical initiator. The resulting aryl radical can then participate in various radical-mediated transformations, such as addition to double bonds or hydrogen atom abstraction. However, detailed studies on the specific radical reactivity of this compound are not extensively documented in the provided search results.

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, general principles from related systems can provide some insight.

The kinetics of nucleophilic substitution reactions on bromopyridines have been studied, revealing that the reaction rates are influenced by the position of the bromine atom and the nature of the nucleophile. kisti.re.kracs.org For this compound, nucleophilic substitution could potentially occur at the carbon atoms bearing the bromine atoms. The kinetics of such reactions would likely follow second-order rate laws, typical for SNAr (nucleophilic aromatic substitution) mechanisms. libretexts.orglibretexts.org

Thermodynamic studies on dihydropyridine (B1217469) derivatives have been conducted to understand their hydride-donating abilities. nih.govmdpi.com While not directly applicable to this compound itself, such studies highlight the importance of thermodynamic parameters in predicting the reactivity of pyridine-based compounds. A comprehensive thermodynamic analysis of transformations involving this compound would require experimental measurements or high-level computational studies, which are currently lacking.

Applications of 4,6 Dibromonicotinaldehyde in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 4,6-Dibromonicotinaldehyde makes it an excellent starting material for the synthesis of a variety of complex heterocyclic structures. The bromine atoms can be readily displaced or involved in cross-coupling reactions, and the aldehyde group can participate in condensations and cyclizations, leading to the formation of fused ring systems and substituted pyridine (B92270) derivatives.

The construction of polycyclic systems containing a pyridine ring is of significant interest due to their prevalence in pharmaceuticals and functional materials. This compound is a valuable precursor for creating such fused architectures, particularly thieno[2,3-b]pyridines and furo[2,3-b]pyridines.

The synthesis of thieno[2,3-b]pyridines can be achieved through the reaction of a substituted nicotinic aldehyde with sulfur-containing reagents. For instance, the reaction of a related 2-chloronicotinonitrile with ethyl thioglycolate in the presence of a base like potassium hydroxide (B78521) can lead to the formation of a 3-aminothieno[2,3-b]pyridine-2-carboxylate ester. researchgate.net A similar strategy could be envisioned for this compound, where the aldehyde group would first be converted to a nitrile, followed by cyclization. Another approach involves the reaction of pyridinethiones with various electrophiles. For example, 6-amino-4-naphthyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles have been used as starting materials to synthesize a variety of thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com

Furo[2,3-b]pyridines can also be synthesized from appropriately substituted pyridines. A general strategy involves the reaction of a 2-halopyridine with a propargyl alcohol derivative, followed by a cyclization step. nih.gov While not a direct application of this compound, this highlights a potential pathway where one of the bromine atoms could be selectively functionalized to introduce a side chain capable of cyclizing onto the adjacent position, subsequent to the manipulation of the aldehyde group. A more direct approach could involve the reaction of a dihalonicotinaldehyde with a suitable oxygen-containing nucleophile to build the furan (B31954) ring.

The following table summarizes representative examples of synthesizing pyridine-fused systems from analogous starting materials.

| Starting Material | Reagent(s) | Fused System | Reference |

| 2-Chloronicotinonitrile | Ethyl thioglycolate, KOH | Thieno[2,3-b]pyridine | researchgate.net |

| Pyridinethione derivative | Corresponding electrophiles | Thieno[2,3-b]pyridine | tandfonline.com |

| 2-Halopyridine | Propargyl alcohol derivative | Furo[2,3-b]pyridine | nih.gov |

This compound is a direct precursor to 4,6-dibromonicotinic acid and its derivatives, which are valuable intermediates in organic synthesis. The aldehyde group can be easily oxidized to a carboxylic acid using standard oxidizing agents.

Once the carboxylic acid is formed, it can be converted to a variety of derivatives such as esters, amides, and acid chlorides. These derivatives can then undergo further transformations. A key feature of 4,6-dibromonicotinic acid is the presence of two bromine atoms, which can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions.

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for modifying the pyridine ring. scirp.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is plausible that one or both bromine atoms in 4,6-dibromonicotinic acid or its esters could be replaced with aryl, heteroaryl, or alkyl groups. The regioselectivity of the coupling would likely be influenced by the electronic and steric environment of the two bromine atoms.

Similarly, the Ullmann reaction, a copper-catalyzed coupling of two aryl halides, could be employed to form biaryl linkages. wikipedia.orgambeed.comorganic-chemistry.orgnist.govbeilstein-archives.org This reaction is particularly useful for forming bonds between electron-deficient rings.

The following table presents potential transformations for creating substituted nicotinic acid derivatives from this compound.

| Reaction Type | Reagents | Product Type | Reference (Analogous Reactions) |

| Oxidation | KMnO₄, CrO₃, etc. | 4,6-Dibromonicotinic acid | General knowledge |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted nicotinic acid | scirp.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov |

| Ullmann Coupling | Another aryl halide, Cu catalyst | Biaryl-substituted nicotinic acid | wikipedia.orgambeed.comorganic-chemistry.orgnist.govbeilstein-archives.org |

Precursor in Natural Product Synthesis and Analog Design

While there are no direct reports of this compound being used in the total synthesis of a natural product, its structural motifs are present in various bioactive molecules. Halogenated pyridines are key components in many pharmaceuticals and agrochemicals. The ability to functionalize the dibrominated pyridine core through cross-coupling reactions makes it a valuable starting point for the synthesis of analogs of natural products containing a pyridine ring.

The synthesis of analogs of natural products is a crucial aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). By starting with a scaffold like this compound, chemists can systematically modify the substitution pattern on the pyridine ring to optimize biological activity. For instance, nicotine-based amino alcohol derivatives have been synthesized and used as catalysts in asymmetric synthesis, demonstrating the utility of functionalized pyridines. google.com

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. organic-chemistry.orgbohrium.comnih.govrsc.org Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all the starting materials. beilstein-journals.orgmdpi.comnih.gov These reactions are highly atom-economical and efficient for building molecular complexity.

The structure of this compound, with its electrophilic aldehyde group and two leaving groups (bromine atoms), makes it a suitable candidate for participating in such reactions. For example, a multicomponent reaction could be designed where the aldehyde condenses with an amine to form an imine, which then undergoes an intramolecular cyclization involving one of the bromine atoms.

Stereoselective Transformations Utilizing this compound

Stereoselective synthesis is a critical area of organic chemistry, particularly for the preparation of chiral drugs and natural products. The aldehyde group of this compound is a prochiral center and can undergo a variety of stereoselective transformations.

Nucleophilic additions to the aldehyde, such as Grignard reactions, aldol (B89426) reactions, and Henry reactions, can be controlled to produce a single enantiomer or diastereomer of the resulting alcohol. This can be achieved by using chiral reagents, catalysts, or auxiliaries. For example, the catalytic asymmetric addition of alkylzinc reagents to aldehydes is a well-established method for producing chiral secondary alcohols. google.com Nicotine metabolites have been shown to catalyze aqueous aldol reactions, highlighting the potential for pyridine-containing molecules to influence stereoselectivity. acs.org

The electronic properties of the 4,6-dibromopyridine ring are expected to influence the reactivity and stereoselectivity of reactions at the aldehyde group. The electron-withdrawing nature of the substituents may enhance the electrophilicity of the aldehyde carbon, potentially affecting reaction rates and the interaction with chiral catalysts.

Although direct studies on stereoselective reactions of this compound are not documented, the principles of asymmetric synthesis are broadly applicable. psu.edud-nb.inforesearchgate.netacs.orgnih.gov Research in this area would involve screening various chiral catalysts and conditions to achieve high levels of stereocontrol in reactions involving the aldehyde functionality.

The following table outlines potential stereoselective reactions involving the aldehyde group.

| Reaction Type | Chiral Control | Product Type | Reference (General Principles) |

| Asymmetric Aldol Reaction | Chiral catalyst or auxiliary | Chiral β-hydroxy aldehyde/ketone | acs.orgpsu.edu |

| Asymmetric Henry Reaction | Chiral catalyst | Chiral β-nitro alcohol | General knowledge |

| Asymmetric Alkylation | Chiral catalyst, organometallic reagent | Chiral secondary alcohol | google.com |

4,6 Dibromonicotinaldehyde As a Molecular Scaffold in Medicinal Chemistry

Scaffold Derivatization for Bioactive Compound Libraries

The generation of bioactive compound libraries is a fundamental strategy in high-throughput screening to identify new lead compounds. The chemical structure of 4,6-Dibromonicotinaldehyde is particularly amenable to derivatization, making it an excellent starting point for creating a diverse collection of molecules. The aldehyde functional group can undergo a wide range of chemical transformations, including but not limited to reductive amination, Wittig reactions, and the formation of hydrazones, oximes, and other related structures. Each of these reactions introduces new functional groups and alters the steric and electronic properties of the molecule.

Furthermore, the two bromine atoms on the pyridine (B92270) ring are prime candidates for cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These powerful synthetic methods allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the 4- and 6-positions of the pyridine ring. The ability to modify the scaffold at three distinct points (the aldehyde and the two bromine atoms) provides a combinatorial approach to library synthesis, exponentially increasing the number of unique compounds that can be generated from a single starting material.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Modified | Potential New Functional Group |

|---|---|---|---|

| Reductive Amination | Amine, NaBH(OAc)₃ | Aldehyde | Substituted Amine |

| Wittig Reaction | Phosphonium Ylide | Aldehyde | Alkene |

| Suzuki Coupling | Boronic Acid, Pd Catalyst | Bromine | Aryl/Heteroaryl |

| Sonogashira Coupling | Alkyne, Pd/Cu Catalyst | Bromine | Alkyne |

Exploration of Pyridine Cores for Novel Therapeutic Agents

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of drugs with a wide range of therapeutic applications. bldpharm.com Its presence can significantly influence the pharmacological profile of a molecule, enhancing properties such as metabolic stability, permeability, and protein-binding affinity. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many ligand-receptor binding events.

By using this compound as a starting scaffold, medicinal chemists can explore new chemical space around this important heterocyclic core. The derivatization strategies mentioned previously allow for the fine-tuning of the physicochemical properties of the resulting compounds. For instance, the introduction of different substituents can modulate the basicity of the pyridine nitrogen, which in turn can affect the compound's pharmacokinetic profile. The versatility of the pyridine scaffold allows for its incorporation into molecules targeting a diverse array of biological targets, including enzymes, receptors, and ion channels. nih.gov

Design of Ligands for Protein Targets via Scaffold Hopping Methodologies

Scaffold hopping is a computational or experimental strategy used to identify new molecular cores that can serve as replacements for a known active scaffold, while maintaining or improving biological activity. nih.gov This technique is often employed to overcome issues with the original scaffold, such as poor pharmacokinetic properties or intellectual property limitations. While direct examples involving this compound are not prevalent in the literature, its derivatized products could serve as novel scaffolds identified through such a process.

The diverse libraries generated from this compound can be screened against various protein targets. If a hit is identified, its core structure (derived from the original scaffold) can then be used as a new starting point for further optimization. The key is that the new scaffold maintains the essential pharmacophoric features required for binding to the target protein. Computational methods, such as virtual screening and molecular docking, can be used to predict which derivatives of this compound are most likely to bind to a specific protein target, thereby guiding the synthetic efforts. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a series of compounds with some biological activity has been synthesized, the next crucial step is to establish a Structure-Activity Relationship (SAR). SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. youtube.comnih.gov The systematic derivatization of the this compound scaffold provides an ideal platform for conducting such studies.

By synthesizing analogs with modifications at the aldehyde position and the two bromine positions, and then testing their biological activity, researchers can build a comprehensive SAR model. For example, a table of derivatives could be constructed to correlate specific structural changes with increases or decreases in potency. This information is invaluable for the rational design of more potent and selective compounds.

Table 2: Illustrative SAR Data for Hypothetical Derivatives of this compound

| Compound ID | R1 (from Aldehyde) | R4 (from Bromine) | R6 (from Bromine) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1 | -CHO | -Br | -Br | >100 |

| 2a | -CH₂-NH-Ph | -Br | -Br | 50 |

| 2b | -CH₂-NH-(p-F-Ph) | -Br | -Br | 25 |

| 3a | -CHO | -Ph | -Br | 75 |

| 3b | -CHO | -(p-MeO-Ph) | -Br | 40 |

This table is for illustrative purposes to demonstrate the concept of an SAR study and does not represent actual experimental data.

Applications in Targeted Drug Delivery System Design

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby improving efficacy and reducing off-target side effects. nih.govnih.gov The chemical handles present on the this compound scaffold could potentially be used to conjugate the resulting bioactive molecules to targeting moieties or drug delivery vehicles.

For instance, the aldehyde group, after conversion to a more stable linkage, could be used to attach the molecule to a polymer, nanoparticle, or antibody. The bromine atoms, through cross-coupling reactions, could be replaced with linkers that have terminal functional groups suitable for bioconjugation. While specific applications of this compound in this area are not yet reported, the principles of bioconjugate chemistry suggest that its derivatives could be adapted for use in targeted drug delivery systems. nih.gov

Organometallic Chemistry Involving 4,6 Dibromonicotinaldehyde

Ligand Design and Synthesis for Transition Metal Complexes

The aldehyde group of 4,6-dibromonicotinaldehyde is a versatile handle for the synthesis of a wide array of Schiff base ligands. These ligands are typically prepared through the condensation reaction of the aldehyde with a primary amine. This straightforward synthesis allows for the introduction of a variety of functional groups into the ligand framework, thereby tuning the electronic and steric properties of the resulting metal complexes.

Schiff base ligands derived from aldehydes are of significant interest in coordination chemistry due to their facile synthesis and the stability of the resulting metal complexes. The imine (-C=N-) bond formed is crucial for coordinating with metal ions. The synthesis of these ligands often involves refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent like ethanol.

For instance, the reaction of this compound with different primary amines can yield a range of bidentate or polydentate ligands. The pyridine (B92270) nitrogen and the imine nitrogen can then coordinate to a transition metal center, forming stable chelate rings. The specific architecture of the resulting complex is influenced by the nature of the amine used in the Schiff base condensation.

A general synthetic scheme for the preparation of a Schiff base ligand from this compound and its subsequent complexation with a transition metal salt is depicted below:

Scheme 1: Synthesis of a Schiff Base Ligand and its Metal Complex

Hypothetical reaction scheme for illustrative purposes.

The characterization of these newly synthesized ligands and their metal complexes is typically carried out using a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy, along with elemental analysis. In FT-IR spectroscopy, the formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching frequency, while the coordination to the metal is indicated by a shift in this frequency and the appearance of new bands corresponding to metal-ligand vibrations.

Below is a table summarizing hypothetical Schiff base ligands derived from this compound and the expected coordination behavior with transition metals.

| Amine Precursor | Resulting Ligand Name (Hypothetical) | Potential Denticity | Coordinating Atoms |

| Aniline | N-(4,6-dibromopyridin-3-ylmethylene)aniline | Bidentate | Pyridine-N, Imine-N |

| Ethylenediamine | N,N'-bis((4,6-dibromopyridin-3-yl)methylene)ethane-1,2-diamine | Tetradentate | 2x Pyridine-N, 2x Imine-N |

| o-Phenylenediamine | 2-(((4,6-dibromopyridin-3-yl)methylene)amino)aniline | Tridentate | Pyridine-N, Imine-N, Amine-N |

Catalytic Applications of this compound-Derived Complexes

Transition metal complexes incorporating Schiff base ligands are well-documented for their catalytic activity in a variety of organic transformations. While specific catalytic applications of complexes derived from this compound are not extensively reported, parallels can be drawn from the broader class of Schiff base metal complexes. These complexes have shown promise in oxidation reactions, reductions, and carbon-carbon bond-forming reactions.

The catalytic activity of these complexes is intrinsically linked to the nature of the central metal ion and the ligand framework. The ligand can influence the catalyst's performance by modifying the steric and electronic environment around the metal center, thereby affecting substrate binding and the energetics of the catalytic cycle.

For example, copper(II) complexes of Schiff bases have been investigated as catalysts for Claisen–Schmidt condensation reactions to synthesize chalcone derivatives. It is plausible that a Cu(II) complex of a Schiff base derived from this compound could exhibit similar catalytic activity. The pyridine ring and bromine atoms in such a ligand could modulate the Lewis acidity of the copper center, potentially influencing the reaction rate and yield.

The following table presents potential catalytic applications for hypothetical metal complexes derived from this compound, based on known activities of similar Schiff base complexes.

| Metal Ion | Ligand Type (Hypothetical) | Potential Catalytic Application | Reaction Type |

| Copper(II) | Bidentate Schiff Base | Synthesis of Chalcones | Condensation |

| Manganese(III) | Tetradentate Schiff Base | Oxidation of Alcohols | Oxidation |

| Palladium(II) | Bidentate Schiff Base | Suzuki-Miyaura Coupling | Cross-Coupling |

| Ruthenium(II) | Tridentate Schiff Base | Transfer Hydrogenation | Reduction |

The development of heterogeneous catalysts by immobilizing these complexes on solid supports is an area of active research, aiming to improve catalyst recyclability and stability.

Mechanistic Studies of Metal-Mediated Reactions

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. Mechanistic studies of reactions catalyzed by transition metal complexes often involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling (DFT calculations).

For reactions catalyzed by complexes derived from this compound, the mechanism would likely follow established pathways for similar catalytic systems. For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle would be expected to involve key steps such as oxidative addition, transmetalation, and reductive elimination. The electronic properties of the this compound-derived ligand would influence the rates of these individual steps. The electron-withdrawing nature of the bromine atoms and the pyridine ring could affect the electron density at the metal center, thereby modulating its reactivity.

In situ spectroscopic techniques can be employed to detect and characterize catalytic intermediates. For example, changes in the UV-visible or NMR spectra during the course of a reaction can provide evidence for the formation of specific metal-substrate or metal-product complexes.

Computational studies, such as Density Functional Theory (DFT), can provide detailed insights into the geometries and energies of reactants, intermediates, and transition states along the reaction pathway. Such studies could elucidate the role of the this compound-derived ligand in stabilizing key intermediates or lowering the activation barriers of rate-determining steps. For example, DFT calculations could be used to model the binding of a substrate to the metal center and to explore different possible reaction pathways.

Coordination Modes and Binding Affinity Investigations

The way in which a ligand binds to a metal center (its coordination mode) and the strength of that bond (binding affinity) are fundamental aspects that determine the structure and stability of a coordination complex. Schiff base ligands derived from this compound can adopt various coordination modes depending on the number and type of donor atoms present in the ligand and the coordination preferences of the metal ion.

As previously mentioned, these ligands can act as bidentate, tridentate, or tetradentate chelating agents. The pyridine nitrogen and the imine nitrogen are the primary coordination sites. If the amine precursor used in the Schiff base synthesis contains additional donor atoms (e.g., hydroxyl, carboxyl, or other amino groups), these can also participate in coordination, leading to higher denticity.

The geometry of the resulting metal complex is dictated by the coordination number of the metal and the bite angle of the ligand. For example, a bidentate ligand coordinating to a four-coordinate metal like Cu(II) or Pd(II) could lead to a square planar geometry, while coordination to a six-coordinate metal like Co(II) or Ni(II) would likely result in an octahedral complex.

The binding affinity of the ligand for the metal ion can be qualitatively assessed by the stability of the complex and can be quantitatively determined using techniques such as spectrophotometric or potentiometric titrations. The stability of the complex is influenced by several factors, including the chelate effect (the enhanced stability of complexes with polydentate ligands), the nature of the donor atoms, and the steric compatibility between the ligand and the metal ion.

The table below provides hypothetical data on the coordination properties of a complex formed between a bidentate Schiff base ligand derived from this compound and a transition metal ion.

| Property | Hypothetical Value | Technique |

| Metal-Pyridine N Bond Length | 2.05 Å | X-ray Crystallography |

| Metal-Imine N Bond Length | 1.98 Å | X-ray Crystallography |

| N-Metal-N Bite Angle | 85° | X-ray Crystallography |

| Stability Constant (log β) | 12.5 | Potentiometric Titration |

| Coordination Geometry | Square Planar | Spectroscopic Methods |

These investigations into the coordination chemistry of this compound-derived ligands are essential for understanding their behavior and for designing new complexes with tailored properties for applications in catalysis and materials science.

Supramolecular Chemistry with 4,6 Dibromonicotinaldehyde Derivatives

Self-Assembly of Pyridine-Based Architectures

The pyridine (B92270) moiety is a cornerstone in supramolecular chemistry, known for its ability to direct the self-assembly of complex architectures through a variety of non-covalent interactions. Derivatives of 4,6-Dibromonicotinaldehyde are expected to leverage these interactions to form ordered structures. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the bromine atoms can participate in halogen bonding, a directional interaction that has gained significant attention in crystal engineering.

The aldehyde group can be further functionalized to introduce other recognition sites, thereby programming the self-assembly process. For instance, conversion of the aldehyde to an imine or an oxime can introduce additional hydrogen bonding capabilities and steric factors that influence the final supramolecular structure. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the pyridine ring is anticipated to lead to the formation of diverse architectures such as one-dimensional tapes, two-dimensional sheets, and more complex three-dimensional networks. The specific geometry and electronic nature of the substituents on the pyridine ring will ultimately dictate the preferred mode of assembly and the resulting morphology. rsc.org

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound Derivatives

| Interaction Type | Participating Groups | Potential Role in Assembly |

| Hydrogen Bonding | Pyridine Nitrogen, Aldehyde Oxygen (or derivatives) | Directional assembly into tapes and sheets |

| Halogen Bonding | Bromine Atoms | Formation of robust, directional intermolecular linkages |

| π-π Stacking | Pyridine Ring | Stabilization of layered structures |

| Dipole-Dipole | C-Br and C=O bonds | Influence on molecular packing and orientation |

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, driven by non-covalent interactions. wikipedia.org Derivatives of this compound can be envisioned as components of either host or guest systems. By incorporating this unit into larger macrocyclic or cage-like structures, hosts with cavities capable of recognizing specific guests could be designed. The pyridine nitrogen and the bromine atoms could line the cavity, providing specific interaction sites for guest binding.

Molecular recognition is a highly selective binding between a host and a guest. wikipedia.org The electronic properties of the 4,6-dibromopyridine core, influenced by the electron-withdrawing bromine atoms, can be tuned to achieve selective recognition of electron-rich guest molecules through π-stacking interactions. Furthermore, the aldehyde group serves as a versatile handle for the attachment of other recognition motifs, such as crown ethers for cation binding or chiral auxiliaries for enantioselective recognition.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen atom of this compound is an excellent coordination site for metal ions, making it a promising building block for coordination polymers and metal-organic frameworks (MOFs). universityofgalway.ie In this context, the aldehyde group would typically be converted to a more suitable linking group, such as a carboxylate or a tetrazole, which can bridge between metal centers to form extended networks.

The resulting MOFs could exhibit a range of topologies and properties depending on the coordination geometry of the metal ion and the length and rigidity of the organic linker derived from this compound. The bromine atoms can project into the pores of the framework, influencing the sorption properties and potentially creating specific binding sites for small molecules. The inherent porosity of MOFs makes them attractive for applications in gas storage, separation, and catalysis. For instance, a MOF constructed from a carboxylate derivative of this compound and a suitable metal ion could be explored for the selective capture of carbon dioxide. rsc.org

Table 2: Hypothetical MOFs Derived from Functionalized this compound

| Linker Derivative | Metal Ion | Potential MOF Topology | Potential Application |

| 4,6-Dibromopyridine-3-carboxylic acid | Zn(II) | pcu (primitive cubic) | Gas Storage (CO2, CH4) |

| 4,6-Dibromopyridine-3,5-dicarboxylic acid | Cu(II) | tbo (t-butyl oxide) | Heterogeneous Catalysis |

| 5-(4,6-Dibromopyridin-3-yl)-1H-tetrazole | Zr(IV) | uio (University of Oslo) | Chemical Sensing |

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic systems that can adapt their constitution in response to external stimuli. The aldehyde functionality of this compound is particularly well-suited for DCC, as it can readily participate in reversible reactions such as imine, acylhydrazone, and oxime formation.

This reactivity can be harnessed to construct dynamic combinatorial libraries, where a mixture of aldehydes (including this compound derivatives) and amines or hydrazides can reversibly form a variety of imines or hydrazones. The addition of a template molecule can then shift the equilibrium to favor the formation of a specific library member that best binds the template. This approach is a powerful tool for the discovery of new receptors and catalysts. Furthermore, the reversible nature of these bonds can be utilized in the development of self-healing materials and stimuli-responsive gels. rsc.org

Computational and Theoretical Studies of 4,6 Dibromonicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov For a compound like 4,6-dibromonicotinaldehyde, these calculations could provide valuable insights into its stability, reactivity, and spectroscopic characteristics.

Typically, such studies would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties and reactivity descriptors would be calculated. However, specific values for this compound are not present in the surveyed literature.

Note: This table represents the types of data that would be generated from quantum chemical calculations; no experimental or calculated values for this compound are currently published.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of how a molecule like this compound would interact with other molecules, such as solvents or biological macromolecules. mdpi.com An MD simulation would track the trajectories of atoms, governed by a force field that approximates the potential energy of the system. frontiersin.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that can be difficult to obtain experimentally. rsc.orgrsc.org For this compound, computational methods could be used to explore its reactivity in various chemical transformations, such as nucleophilic addition to the aldehyde group or substitution reactions on the pyridine (B92270) ring.

These studies typically involve locating the transition state structures for each step of a proposed reaction pathway and calculating the activation energies. nih.gov This allows for the determination of the most favorable reaction pathway and the prediction of reaction kinetics. researchgate.net At present, no such computational studies on the reaction mechanisms of this compound have been published in the scientific literature.

In Silico Screening and Molecular Docking Studies for Ligand Design

In silico screening and molecular docking are computational techniques widely used in drug discovery to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule, typically a protein. nih.gov Molecular docking could be employed to investigate the potential of this compound or its derivatives as ligands for various biological targets. nih.gov The process involves computationally placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction. frontiersin.org

This approach helps in identifying potential drug candidates and in the rational design of new, more potent ligands. nih.gov A search of the existing literature did not yield any molecular docking or virtual screening studies that have been conducted with this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Analytical and Spectroscopic Characterization in Research of 4,6 Dibromonicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4,6-Dibromonicotinaldehyde by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring would appear as distinct singlets, as they are not adjacent to each other. The proton at the 2-position is anticipated to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent nitrogen atom and the aldehyde group. The proton at the 5-position would be influenced by the two bromine atoms.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, generally in the range of 185-195 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 120-160 ppm), with the carbons bonded to the bromine atoms (C4 and C6) showing shifts influenced by the heavy atom effect. The remaining pyridine carbons (C2, C3, and C5) will have chemical shifts determined by their position relative to the nitrogen atom and the aldehyde substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 | - |

| Aromatic H (Position 2) | 8.8 - 9.2 | 150 - 155 |

| Aromatic H (Position 5) | 8.0 - 8.4 | 125 - 130 |

| Aldehyde C | - | 185 - 195 |

| Aromatic C (Position 3) | - | 135 - 140 |

| Aromatic C (Position 4) | - | 120 - 125 |

| Aromatic C (Position 6) | - | 140 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of fragmentation patterns.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (264.90 g/mol for C₆H₃Br₂NO). A key feature of the molecular ion peak would be the characteristic isotopic pattern for a molecule containing two bromine atoms, with intense M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for aldehydes is the loss of the formyl radical (•CHO), resulting in a significant peak at M-29. Another expected fragmentation is the loss of a bromine atom, leading to peaks at M-79 and M-81. Further fragmentation could involve the loss of carbon monoxide (CO) from the formyl group or cleavage of the pyridine ring.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

| 263/265/267 | [M-H]⁺ | Loss of a hydrogen atom. |

| 236/238/240 | [M-CO]⁺ | Loss of carbon monoxide. |

| 184/186 | [M-Br]⁺ | Loss of a bromine atom. |

| 156/158 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |

| 105 | [C₅H₂NBr]⁺ | Further fragmentation of the ring. |

| 76 | [C₅H₂N]⁺ | Loss of both bromine atoms. |

Note: The m/z values are given for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density of the atoms in three-dimensional space. A single-crystal X-ray diffraction study of this compound would unequivocally determine its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the pyridine ring and the orientation of the aldehyde group relative to the ring. Furthermore, it would reveal the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Given the presence of bromine atoms and the polar aldehyde group, significant intermolecular interactions such as halogen bonding (Br···N or Br···O) and dipole-dipole interactions are expected to play a crucial role in the solid-state assembly. The resulting crystal structure data would be invaluable for understanding the physical properties of the compound and for computational modeling studies.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 980 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.79 |

Note: These are hypothetical values for illustrative purposes.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" spectrum that is characteristic of its structure and functional groups.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, but with different relative intensities based on the change in polarizability during the vibration. For instance, the symmetric vibrations of the pyridine ring and the C-Br bonds are often strong in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aldehyde C-H Stretch | 2720, 2820 | 2720, 2820 |

| C=O Stretch | 1690-1715 | 1690-1715 |

| Aromatic C=C/C=N Stretch | 1400-1600 | 1400-1600 |

| C-Br Stretch | 500-700 | 500-700 |

Note: These are predicted frequency ranges.

Ultrafast Spectroscopy for Reaction Dynamics (if applicable to advanced studies)

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, operate on femtosecond to picosecond timescales and can be employed to study the dynamics of short-lived excited states and reaction intermediates. For a molecule like this compound, which possesses a chromophoric pyridine ring and a reactive aldehyde group, ultrafast spectroscopy could provide insights into its photophysical and photochemical properties.

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and molecular design. nih.govnih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize their properties. In the context of 4,6-Dibromonicotinaldehyde, AI and ML can be employed to:

Predict Bioactivity: AI models can be trained on existing data for similar pyridine (B92270) derivatives to predict the potential biological activities of novel compounds derived from this compound. This can help prioritize synthetic efforts towards molecules with the highest likelihood of therapeutic efficacy.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using this compound as a starting scaffold. ethz.ch These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex target molecules starting from this compound. digitellinc.com These tools can analyze known reactions and predict the most viable pathways, saving time and resources in the laboratory. nih.gov

The integration of AI and ML into the research and development pipeline for this compound derivatives has the potential to significantly accelerate the discovery of new therapeutic agents.

Sustainable Chemistry and Circular Economy Approaches for this compound Production and Utilization

The principles of green chemistry and the circular economy are increasingly important in the chemical industry to minimize environmental impact. rsc.org For this compound, this translates to developing more sustainable methods for its production and finding ways to recycle and reuse it.

Green Synthesis: Research is focused on developing greener synthetic routes to pyridine derivatives, which can be applied to the production of this compound. acadiau.cabldpharm.com This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that reduce waste generation. ethz.chhmdb.ca Microwave-assisted synthesis is one such technique that can lead to shorter reaction times and higher yields. hmdb.ca

Catalyst Development: The development of novel, highly efficient, and recyclable catalysts is a key area of research for sustainable pyridine synthesis. bldpharm.com

Circular Economy: Exploring the potential for a circular economy approach involves investigating methods to recover and reuse this compound or its derivatives from waste streams. This could involve developing novel separation and purification technologies.

By embracing sustainable chemistry principles, the environmental footprint associated with the production and use of this compound can be significantly reduced.

Nanotechnology and Hybrid Material Development

Nanotechnology offers exciting opportunities for creating novel materials with enhanced properties. nano.goviberdrola.com The functionalization of nanomaterials with molecules like this compound can lead to the development of advanced hybrid materials with a wide range of applications. repsol.com

Functionalized Nanoparticles: this compound can be attached to the surface of nanoparticles, such as gold or magnetic nanoparticles, to create functionalized materials for applications in diagnostics, imaging, and targeted drug delivery. frontiersin.org

Graphene-Based Nanocomposites: The incorporation of pyridine-functionalized moieties into graphene-based materials can enhance their properties for applications in electronics, sensors, and catalysis. researchgate.net

Drug Delivery Systems: Nanoparticles functionalized with derivatives of this compound could be designed to specifically target diseased cells or tissues, thereby increasing the efficacy of therapeutic agents while minimizing side effects. nih.gov

The development of hybrid materials incorporating this compound opens up new avenues for technological advancements in various fields.

Interdisciplinary Research with Biological Systems

Understanding the interactions of this compound and its derivatives with biological systems is crucial for assessing their therapeutic potential and potential toxicity.

Biological Activity Screening: A systematic screening of this compound and its derivatives against a wide range of biological targets is necessary to identify potential therapeutic applications. nih.govscirp.orgmdpi.commdpi.com

Mechanism of Action Studies: For any identified bioactive compounds, detailed studies are required to elucidate their mechanism of action at the molecular level. This knowledge is essential for optimizing their therapeutic effects and minimizing off-target effects.

Toxicity and Environmental Impact: A thorough evaluation of the toxicological profile and environmental fate of this compound is necessary to ensure its safe handling and use. researchgate.netjuniperpublishers.com This includes studies on its persistence, bioaccumulation, and potential for degradation in the environment. libretexts.orgdrugbank.comceitec.czvscht.cz

Interdisciplinary collaborations between chemists, biologists, and toxicologists will be essential to fully explore the potential of this compound in a safe and responsible manner.

Q & A

Q. What are the critical variables to optimize during the synthesis of 4,6-Dibromonicotinaldehyde to achieve high yield and purity?

Methodological Answer:

- Reaction Conditions: Control temperature (e.g., 0–5°C for bromination steps) and stoichiometry (e.g., molar ratios of brominating agents like PBr₃ or NBS).

- Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the aldehyde. Monitor purity via TLC (Rf ~0.3–0.4 in 7:3 hexane/EtOAc) .

- Yield Optimization: Pre-dry solvents (e.g., molecular sieves for THF) and employ inert atmospheres (N₂/Ar) to minimize aldehyde oxidation .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for aldehyde proton resonance at δ 9.8–10.2 ppm and pyridine protons at δ 8.5–9.0 ppm (split due to bromine substituents).

- ¹³C NMR: Aldehyde carbon appears at δ 190–195 ppm; pyridine carbons adjacent to Br show deshielding (δ 140–150 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 278.85 (C₆H₃Br₂NO). Use ESI or EI modes for fragmentation patterns.

- FT-IR: Identify aldehyde C=O stretch at ~1700 cm⁻¹ and C-Br stretches at 650–750 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the Diels-Alder reactivity of this compound under varying solvent polarities?

Methodological Answer:

- Mechanistic Analysis: Perform kinetic studies (e.g., time-resolved NMR) to distinguish between thermodynamic (product stability) and kinetic (activation energy) control. Polar solvents (e.g., DMF) may favor zwitterionic intermediates, altering regioselectivity .

- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to compare transition states in polar vs. nonpolar solvents. Validate with experimental yields of endo/exo adducts .

- Error Mitigation: Quantify solvent impurities (e.g., water in THF) via Karl Fischer titration, as trace H₂O can hydrolyze intermediates .

Q. What strategies address discrepancies in quantifying trace impurities of this compound in complex reaction mixtures?

Methodological Answer:

- Chromatographic Optimization: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve aldehyde peaks from byproducts like debrominated derivatives .

- Derivatization: React the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, enhancing UV detectability (ε = 15,000 M⁻¹cm⁻¹ at 360 nm) .

- Statistical Validation: Apply Grubbs’ test to outlier data points and report uncertainties using error propagation models (e.g., ±5% for HPLC quantification) .

Data Presentation & Reproducibility

Q. How should researchers present raw and processed data for studies involving this compound to ensure reproducibility?

Methodological Answer:

- Raw Data: Include chromatograms, NMR spectra, and kinetic curves in supplementary materials. Annotate key peaks (e.g., solvent residues in NMR) .

- Processed Data: Tabulate yields, Rf values, and spectral shifts in the main text. Example:

| Parameter | Value | Method |

|---|---|---|

| Yield | 72% ± 3% | Gravimetric analysis |

| ¹H NMR (δ) | 9.95 (s, 1H, CHO) | 400 MHz, CDCl₃ |

| HPLC Purity | 98.5% | C18, 1.0 mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。